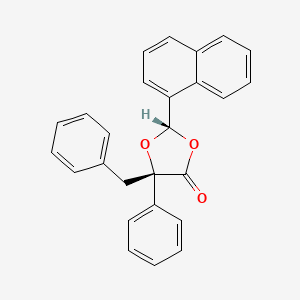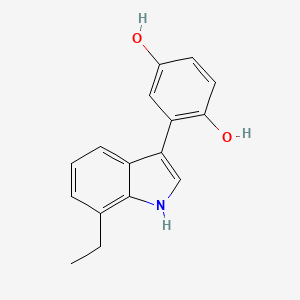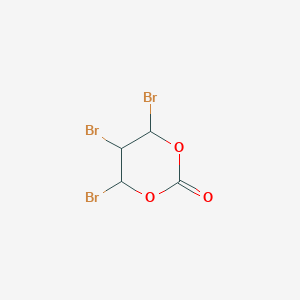
4,5,6-Tribromo-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Tribromo-1,3-dioxan-2-one is a chemical compound with the molecular formula C4H3Br3O3 It is a brominated derivative of 1,3-dioxan-2-one and contains three bromine atoms attached to the carbon atoms in the 4, 5, and 6 positions of the dioxane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Tribromo-1,3-dioxan-2-one typically involves the bromination of 1,3-dioxan-2-one. One common method is the use of tribromoisocyanuric acid as a brominating agent. The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The tribromoisocyanuric acid provides a stable source of bromine, which reacts with the 1,3-dioxan-2-one to form the tribromo derivative .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of by-products such as cyanuric acid can improve the overall sustainability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Tribromo-1,3-dioxan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Cyclization Reactions: The presence of the dioxane ring allows for potential cyclization reactions under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxidized forms of the compound .
Applications De Recherche Scientifique
4,5,6-Tribromo-1,3-dioxan-2-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of 4,5,6-Tribromo-1,3-dioxan-2-one involves its interaction with molecular targets through its bromine atoms and dioxane ring. The bromine atoms can participate in electrophilic reactions, while the dioxane ring can engage in cyclization and other ring-based interactions. These interactions can affect various molecular pathways, although detailed studies are required to fully elucidate the specific mechanisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether
- 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether
Comparison
4,5,6-Tribromo-1,3-dioxan-2-one is unique due to its specific bromination pattern and the presence of the dioxane ring. In contrast, similar compounds like 2,3,6-tribromo-4,5-dihydroxybenzyl derivatives have different structural features and bromination patterns, leading to distinct chemical properties and applications .
Propriétés
Numéro CAS |
872584-21-9 |
|---|---|
Formule moléculaire |
C4H3Br3O3 |
Poids moléculaire |
338.78 g/mol |
Nom IUPAC |
4,5,6-tribromo-1,3-dioxan-2-one |
InChI |
InChI=1S/C4H3Br3O3/c5-1-2(6)9-4(8)10-3(1)7/h1-3H |
Clé InChI |
GAXGUKYZSZQHCI-UHFFFAOYSA-N |
SMILES canonique |
C1(C(OC(=O)OC1Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![N-{2-[2-(Benzyloxy)phenyl]ethyl}-5-chloro-2-hydroxybenzamide](/img/structure/B12605171.png)

![Methyl[(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12605181.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![(3S)-3-[[(2S)-6-amino-2-[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-hydroxypentyl]amino]-3-methylpentyl]amino]hexyl]amino]propyl]amino]-5-(diaminomethylideneamino)pentyl]amino]ethylamino]hexyl]amino]-4-[[(2S)-6-amino-1-[[(2R,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[[(2R,3R)-1-[(2S)-2-[[[(2R)-1-[[(2R)-1-amino-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]-3-hydroxybutan-2-yl]amino]methyl]pyrrolidin-1-yl]hexan-2-yl]amino]-3-hydroxybutan-2-yl]amino]hexan-2-yl]amino]butanamide](/img/structure/B12605186.png)
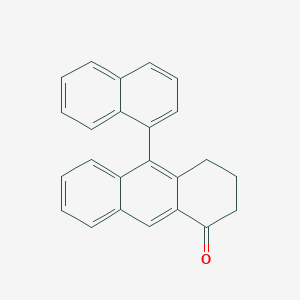
![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)
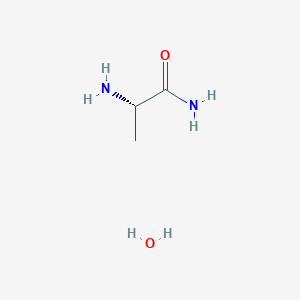
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)
